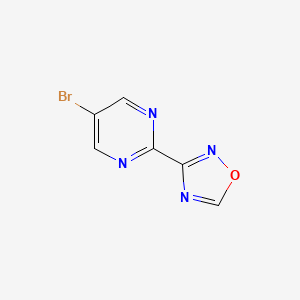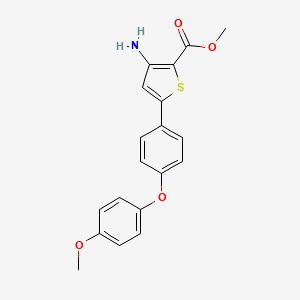
Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of chalcones was carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes. Prepared chalcones were refluxed with guanidine to yield various pyrimidine derivatives .Scientific Research Applications
Molecular Structure and Synthesis
Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate is involved in the study of molecular structures and synthesis processes. For instance, molecular structures of related compounds synthesized via Schiff bases reduction route are reported, showing their significance in understanding asymmetric units and crystal systems, along with intermolecular hydrogen bonding (P. A. Ajibade & F. P. Andrew, 2021).
Antimicrobial Activity
Some derivatives of this compound have shown potential antimicrobial activity. For example, research on thiophene derivatives, which are structurally similar, revealed their ability to reduce biofilm formation by marine bacteria, indicating their potential as antimicrobial agents (T. Benneche et al., 2011).
Antioxidant and Antipathogenic Properties
Compounds structurally similar to Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate have been studied for their antioxidant and antipathogenic properties. For example, derivatives of phenyl ether showed notable antioxidant activity, highlighting the potential for this class of compounds in various biological applications (Lan-lan Xu et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate have been an area of research interest. Studies have focused on the synthesis of similar compounds and understanding their molecular structure, which is crucial for their potential application in drug design and material science (Y. Mary et al., 2014).
Potential in Tumor Cell Selectivity
Research has also explored the potential of related compounds in tumor cell selectivity. For example, a study on thiophene derivatives found that they exhibited pronounced anti-proliferative activity with significant tumor cell selectivity, suggesting their potential in targeted cancer therapy (Joice Thomas et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-22-13-7-9-15(10-8-13)24-14-5-3-12(4-6-14)17-11-16(20)18(25-17)19(21)23-2/h3-11H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDWTIWTGEZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159859 | |
| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate | |
CAS RN |
1159981-27-7 | |
| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
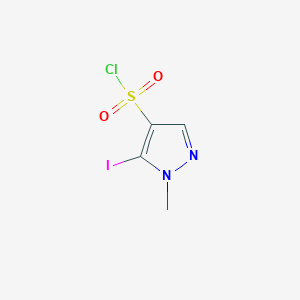
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

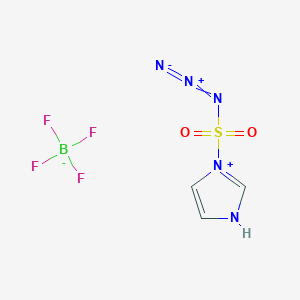
![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
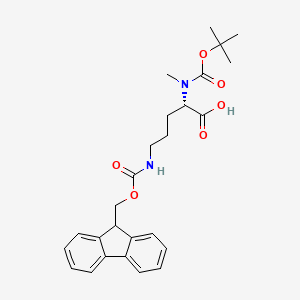
![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
